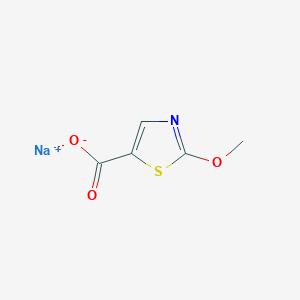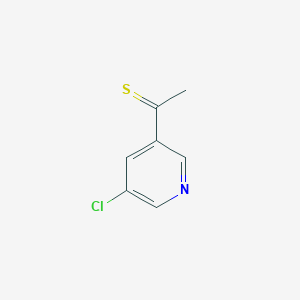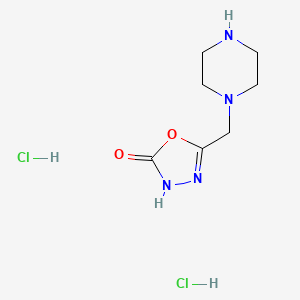
Sodium 2-methoxy-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4NNaO3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including this compound, often involves reactions such as donor-acceptor, nucleophilic, and oxidation reactions . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular weight of 158.16 g/mol .Chemical Reactions Analysis
Thiazole compounds, including this compound, have many reactive positions due to the aromaticity of the thiazole ring . These positions allow for various chemical reactions to take place, including donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.16 g/mol . It has a topological polar surface area of 90.5 Ų and a rotatable bond count of 1 . The compound also has a formal charge of -1 .Applications De Recherche Scientifique
Synthesis of Pharmaceutical Intermediates
Sodium 2-methoxy-1,3-thiazole-5-carboxylate is involved in the synthesis of various pharmaceutical intermediates. For instance, Žugelj et al. (2009) described the transformation of a related compound into thiazole-5-carboxylates, which are significant in pharmaceutical chemistry (Žugelj et al., 2009).
Solid Phase Synthesis
In the study by Kim et al. (2019), 2-amino-5-carboxamide thiazole derivatives were synthesized on a solid phase, highlighting the compound's utility in streamlined chemical synthesis (Kim et al., 2019).
Catalyst for Synthesis
Banothu et al. (2014) investigated sodium fluoride as a catalyst for synthesizing substituted thiazoles, a process that may be relevant for this compound, given its chemical structure (Banothu et al., 2014).
Reduction to Pharmaceutical Intermediates
Tan Bin (2004) demonstrated the reduction of a related compound to yield pharmaceutical intermediates, a process that could be applicable to this compound (Tan Bin, 2004).
Corrosion Inhibition
Khaled and Amin (2009) explored the role of thiazole derivatives in corrosion inhibition of mild steel, suggesting potential applications in material science and engineering (Khaled & Amin, 2009).
Coordination Chemistry
Singh and Baruah (2008) investigated the formation of metal complexes with a thiazole derivative, a study that could be extrapolated to understand the coordination properties of this compound (Singh & Baruah, 2008).
Synthesis of Novel Chemical Structures
The research by Sherif et al. (2013) on synthesizing thiazole and imidazolidinone derivatives, and their antimicrobial and anticancer properties, indicates the versatility of thiazole derivatives in the synthesis of novel compounds with potential biomedical applications (Sherif, Eldeen, & Helal, 2013).
Inhibition of Mild Steel Corrosion
Chaitra et al. (2016) examined thiazole-based pyridine derivatives as potential corrosion inhibitors, an application that could extend to this compound (Chaitra, Mohana, & Tandon, 2016).
Organic Synthesis and Structural Analysis
Kennedy et al. (1999) reported the synthesis and structure of a thiazole-carboxylate compound, a study that can provide insights into the structural and synthetic aspects of this compound (Kennedy et al., 1999).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Similar thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s known that the compound is soluble in water, alcohol, and ketone solvents , which may influence its bioavailability.
Result of Action
Similar thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Sodium 2-methoxy-1,3-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound is stable at room temperature but can decompose under high temperatures and acidic conditions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sodium 2-methoxy-1,3-thiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds containing the thiazole ring, such as this compound, can participate in donor-acceptor, nucleophilic, and oxidation reactions due to the aromatic nature of the thiazole ring . These interactions can modulate the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This indicates that this compound may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The thiazole ring in the compound allows it to bind to specific sites on enzymes and proteins, potentially inhibiting or activating their function. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . This suggests that this compound may exert its effects through similar binding interactions and enzyme modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can have varying stability and degradation profiles, which can impact their efficacy and toxicity . Therefore, it is important to consider the temporal effects of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular processes. At higher doses, it may cause toxic or adverse effects. Studies on thiazole derivatives have shown that they can have threshold effects, where the compound’s activity changes significantly at certain dosage levels . It is crucial to determine the optimal dosage of this compound to maximize its benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiazole derivatives have been shown to participate in metabolic reactions, affecting the synthesis and degradation of biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins, influencing its localization and accumulation. Thiazole derivatives have been shown to be transported and distributed in various cellular compartments, affecting their activity and function . Therefore, it is important to study the transport and distribution of this compound to understand its cellular effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been shown to localize in various subcellular compartments, influencing their biochemical properties and interactions
Propriétés
IUPAC Name |
sodium;2-methoxy-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c1-9-5-6-2-3(10-5)4(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQLACUVYMNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)


![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)
![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid](/img/structure/B1402813.png)
![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)



![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

